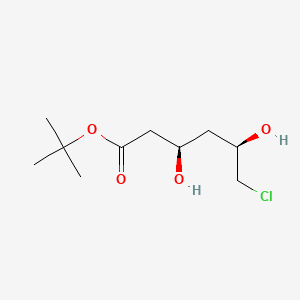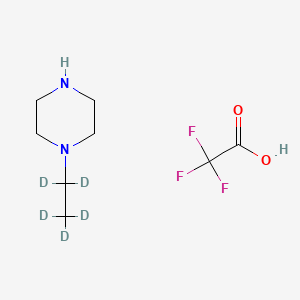
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid is a compound that combines a deuterated ethyl group with a piperazine ring and trifluoroacetic acid Deuterium, a stable isotope of hydrogen, is used to replace hydrogen atoms, resulting in a compound with unique properties
Méthodes De Préparation
The synthesis of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting protected piperazines can then be deprotected and further reacted to obtain the desired compound .
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Analyse Des Réactions Chimiques
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Applications De Recherche Scientifique
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s deuterium content makes it useful in studies involving isotope effects and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes due to the isotope effect. This can result in altered binding affinities and reaction kinetics, making the compound valuable in studies of enzyme mechanisms and drug interactions .
Comparaison Avec Des Composés Similaires
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine can be compared with other similar compounds, such as:
Piperazine: A simple cyclic compound with two nitrogen atoms, commonly used in pharmaceuticals and as an anthelmintic.
Deuterated Compounds: Other deuterated compounds, such as deuterated benzene or deuterated ethanol, which are used in various scientific studies for their unique properties.
Trifluoroacetic Acid Derivatives: Compounds containing trifluoroacetic acid, which are used in organic synthesis and as solvents.
The uniqueness of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine lies in its combination of deuterium, piperazine, and trifluoroacetic acid, providing a distinct set of properties and applications.
Propriétés
Formule moléculaire |
C8H15F3N2O2 |
|---|---|
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
1-(1,1,2,2,2-pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.C2HF3O2/c1-2-8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7)/i1D3,2D2; |
Clé InChI |
SURKFIJOFRVZJT-LUIAAVAXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1CCNCC1.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCN1CCNCC1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




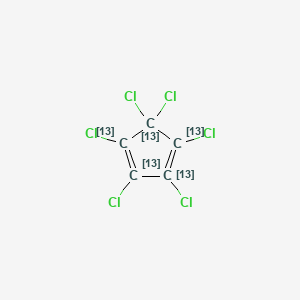
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
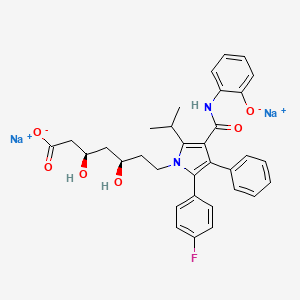
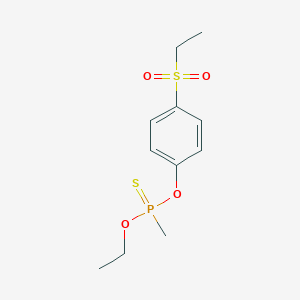

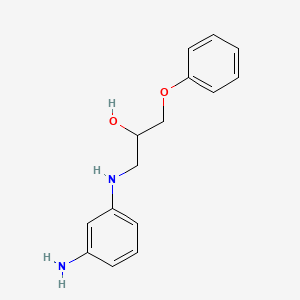
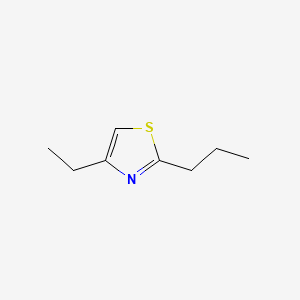
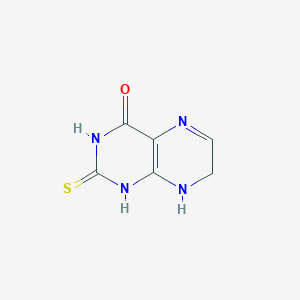
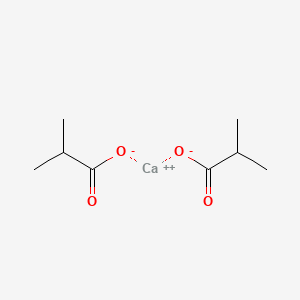
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
